Sodium L-lactate-3-13C solution
Overview
Description
Synthesis Analysis
The synthesis of sodium lactate, including its isotopically labeled forms such as Sodium L-lactate-3-13C, often involves the fermentation process or chemical synthesis from lactic acid or derivatives. The formation of sodium lactate from glucose under laboratory-simulated conditions for the production of alumina from organic-contaminated bauxite demonstrates the compound's synthesis in an industrial context, highlighting its transformation and stability under specific conditions (Ellis, Kannangara, & Wilson, 2003).
Molecular Structure Analysis
Sodium L-lactate's molecular structure is crucial for understanding its behavior and interactions in solutions. Studies on the interactions between β-lactoglobulin and sodium alginate in aqueous solutions offer insights into molecular interactions and stability, providing a foundation for understanding sodium lactate's structural properties in various pH conditions (Guzey & Mcclements, 2006).
Chemical Reactions and Properties
The decomposition of sodium lactate under specific conditions, such as in the presence of glucose or in hot alkaline environments, reveals its chemical reactivity and the formation of by-products. For instance, the conversion of glucose to lactic acid using sodium silicate as a base catalyst highlights the potential chemical reactions involving sodium lactate (Duo, Zhang, Yao, Huo, & Jin, 2016).
Physical Properties Analysis
The electromagnetic characterization of aqueous sodium lactate solutions provides insight into the physical properties of sodium lactate, including its behavior in different concentrations and temperatures. This knowledge is essential for applications in sensing and monitoring concentrations in various processes (Nguenouho, Chevalier, Potelon, Quendo, Benedicto, & Simon, 2023).
Chemical Properties Analysis
The antimicrobial and antioxidant effects of sodium lactate in food preservation underscore its chemical properties and its role in extending the shelf life of food products. Such studies provide a comprehensive understanding of sodium lactate's utility beyond basic chemistry, demonstrating its practical applications in various industries (Sallam, 2007).
Scientific Research Applications
Carbon Exchange in Hot Alkaline Degradation of Glucose :
- Application : Understanding carbon exchange mechanisms in the alkaline degradation of glucose.
- Findings : The study reveals the formation of lactate from glucose, where carboxylate carbon is formed preferentially from C1 carbons, and methyl carbon is formed from C6 carbons. Further decomposition of lactate to ethanol and carbonate shows scrambling among carbonate and ethanol molecules (Ellis & Wilson, 2002).
Biosynthesis of Tropic Acid in Plants :
- Application : Investigating the biosynthesis of tropic acid in plants.
- Findings : The study demonstrates the incorporation of sodium (RS)-3-phenyl[2-13C,2-2H]lactate into the tropic acid ester moiety of hyoscyamine (Chesters, O'Hagan, & Robins, 1994).
Forward Osmosis in Food Processing :
- Application : Utilizing sodium lactate as a draw solute in the forward osmosis process in food processing.
- Findings : The study reveals that sodium lactate, as a non-toxic, low-cost food additive, exhibits high osmotic pressure and is effective in the concentration of sugar solutions and orange juice, preserving food quality (Xiao et al., 2021).
Mechanism of Lactate-Induced Relaxation in Rat Mesenteric Resistance Arteries :
- Application : Understanding the physiological effects of lactate on rat mesenteric small arteries.
- Findings : The study indicates that lactate-induced relaxation is pH-independent, endothelium-independent, and nitric oxide-independent. This relaxation is not mediated by various known pathways, suggesting a unique mechanism (Mckinnon et al., 1996).
Plasma-Irradiation Products of Sodium Lactate Solution on Glioblastoma Cells :
- Application : Exploring anti-tumor effects of plasma-activated sodium lactate solution.
- Findings : Plasma-activated sodium lactate exhibits selective cancer-killing effects, highlighting potential for cancer treatment development (Tanaka et al., 2021).
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-hydroxy(313C)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UEORGECYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635683 | |
Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(2S)-2-hydroxy(313C)propanoate | |
CAS RN |
201595-70-2 | |
Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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